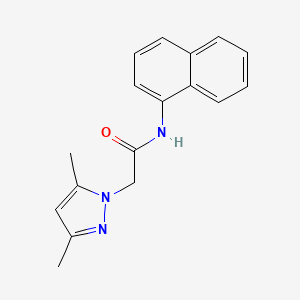
N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, also known as DPI-3290, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase-4 (PDE4). It also inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been studied for its effects on various biochemical and physiological processes. It has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation products. N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It also exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is its broad range of therapeutic properties. It has been studied for its potential use in treating various diseases, making it a versatile compound for scientific research. However, one limitation is its low solubility in water, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential use in treating cancer. N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been shown to exhibit anti-tumor activity, and further research is needed to determine its potential as a cancer therapy. Additionally, future research could focus on improving the solubility of N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide to make it more versatile for use in experimental settings.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide involves a multi-step process that includes the reaction of 2,3-dihydroindene with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the acetylation of the resulting compound with acetic anhydride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been studied for its potential therapeutic properties in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10-15(11(2)19-18-10)9-16(20)17-14-7-6-12-4-3-5-13(12)8-14/h6-8H,3-5,9H2,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMNMXSVEUAQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[[4-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7455823.png)
![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)
![3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7455841.png)





![ethyl 4-[(3-methyl-4-oxo-2-phenyl-4H-chromen-8-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B7455875.png)



